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Overview
Description
Corticotropin-Releasing Factor (6-33) is a peptide fragment derived from the larger corticotropin-releasing factor. This compound is known for its role as a corticotropin-releasing factor binding protein inhibitor. It competes with corticotropin-releasing factor for binding to the corticotropin-releasing factor binding protein but does not bind to post-synaptic corticotropin-releasing factor receptors . This peptide has been studied for its potential anti-obesity effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Corticotropin-Releasing Factor (6-33) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .
Industrial Production Methods: Industrial production of corticotropin-releasing factor (6-33) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to ensure its purity and identity .
Chemical Reactions Analysis
Types of Reactions: Corticotropin-Releasing Factor (6-33) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove protecting groups from the amino acids.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate the coupling of amino acids.
Major Products: The major product of these reactions is the corticotropin-releasing factor (6-33) peptide itself. Impurities and by-products are typically removed during the purification process .
Scientific Research Applications
Corticotropin-Releasing Factor (6-33) has a wide range of scientific research applications:
Chemistry: It is used as a model peptide in studies of peptide synthesis and purification techniques.
Biology: It serves as a tool to study the interactions between corticotropin-releasing factor and its binding protein.
Medicine: Research has explored its potential therapeutic effects, particularly its anti-obesity properties and its role in modulating stress responses
Mechanism of Action
Corticotropin-Releasing Factor (6-33) exerts its effects by competitively binding to the corticotropin-releasing factor binding protein. This prevents the binding of endogenous corticotropin-releasing factor to the binding protein, thereby increasing the availability of free corticotropin-releasing factor. This mechanism is thought to underlie its potential anti-obesity effects and its ability to modulate stress responses .
Comparison with Similar Compounds
Corticotropin-Releasing Factor (1-41): The full-length corticotropin-releasing factor peptide, which binds to both the corticotropin-releasing factor binding protein and corticotropin-releasing factor receptors.
Urocortin 1, 2, and 3: These peptides are related to corticotropin-releasing factor and share similar functions but have distinct receptor binding profiles.
Uniqueness: Corticotropin-Releasing Factor (6-33) is unique in that it specifically inhibits the corticotropin-releasing factor binding protein without interacting with corticotropin-releasing factor receptors. This selective binding makes it a valuable tool for studying the role of the corticotropin-releasing factor binding protein in various physiological processes .
Properties
Molecular Formula |
C141H231N41O43S |
---|---|
Molecular Weight |
3220.7 g/mol |
IUPAC Name |
5-[[5-amino-1-[[1-[[1-[[5-amino-1-[[5-amino-1-[[1-[[1-[(1-carboxy-2-hydroxyethyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C141H231N41O43S/c1-23-72(16)109(145)136(221)179-100(61-183)135(220)174-93(52-68(8)9)129(214)176-99(58-108(195)196)133(218)173-95(54-70(12)13)134(219)182-111(77(21)185)138(223)178-96(55-78-29-25-24-26-30-78)130(215)175-98(57-80-60-151-64-155-80)131(216)172-92(51-67(6)7)128(213)171-91(50-66(4)5)126(211)163-82(32-28-47-153-141(148)149)119(204)166-88(38-44-107(193)194)124(209)181-110(71(14)15)137(222)177-94(53-69(10)11)127(212)167-87(37-43-106(191)192)122(207)168-89(45-48-226-22)118(203)158-73(17)112(197)160-81(31-27-46-152-140(146)147)116(201)156-74(18)113(198)162-86(36-42-105(189)190)121(206)165-85(35-41-104(144)188)123(208)170-90(49-65(2)3)125(210)159-75(19)114(199)161-84(34-40-103(143)187)120(205)164-83(33-39-102(142)186)117(202)157-76(20)115(200)169-97(56-79-59-150-63-154-79)132(217)180-101(62-184)139(224)225/h24-26,29-30,59-60,63-77,81-101,109-111,183-185H,23,27-28,31-58,61-62,145H2,1-22H3,(H2,142,186)(H2,143,187)(H2,144,188)(H,150,154)(H,151,155)(H,156,201)(H,157,202)(H,158,203)(H,159,210)(H,160,197)(H,161,199)(H,162,198)(H,163,211)(H,164,205)(H,165,206)(H,166,204)(H,167,212)(H,168,207)(H,169,200)(H,170,208)(H,171,213)(H,172,216)(H,173,218)(H,174,220)(H,175,215)(H,176,214)(H,177,222)(H,178,223)(H,179,221)(H,180,217)(H,181,209)(H,182,219)(H,189,190)(H,191,192)(H,193,194)(H,195,196)(H,224,225)(H4,146,147,152)(H4,148,149,153) |
InChI Key |
XHHPINGDTRCKNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC3=CNC=N3)C(=O)NC(CO)C(=O)O)N |
Origin of Product |
United States |
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